6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 439693-52-4. It has a molecular weight of 227.74 and its molecular formula is C10H11ClN2S.
Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine contains a total of 26 bonds. These include 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiophene.
Physical And Chemical Properties Analysis
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a solid at room temperature. The compound should be stored in a refrigerator.
Synthesis Analysis
A common synthetic route for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine involves multiple steps starting from readily available starting materials. One reported method begins with mercaptoacetic acid, followed by a series of reactions to ultimately yield the target compound. Microwave-assisted synthesis techniques have also been employed to improve the efficiency and yield of the process. 11, 12
Chemical Reactions Analysis
Nucleophilic substitution: The chlorine atom can be readily replaced by nucleophiles such as amines and alcohols. This allows for the introduction of diverse substituents at the 4th position, contributing to the development of libraries of novel thienopyrimidine derivatives. 4, 11, 12
Suzuki coupling: The chlorine atom can participate in palladium-catalyzed Suzuki coupling reactions with boronic acids, offering a powerful tool for the formation of carbon-carbon bonds and the expansion of the molecular framework. This reaction has been successfully employed to generate a range of 6-tert-butylthieno[3,2-d]pyrimidine derivatives with various aryl and heteroaryl substituents at the 4th position.
Applications
Anticancer Agents: This compound has been used as a key building block for the synthesis of molecules targeting the mammalian target of rapamycin (mTOR), a protein implicated in cancer cell growth and proliferation. 1, 2
Antibacterial Agents: Thienopyrimidines derived from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. 11, 12
Antiplasmodial Agents: Research has explored the synthesis of thienopyrimidine derivatives from this compound as potential antimalarial drugs, targeting various stages of the Plasmodium falciparum parasite life cycle.
Protein Tyrosine Kinase Inhibitors: Studies have investigated the synthesis and evaluation of thienopyrimidine derivatives based on this compound as inhibitors of protein tyrosine kinases, enzymes involved in cell signaling and associated with various diseases, including cancer.
Compound Description: This compound is an intermediate in the synthesis of PRO1, a PROTAC molecule that targets mTOR. [, ] It is synthesized via a palladium-catalyzed Suzuki reaction using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-amine and 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine-1-ethoxy}propionic acid) tert-butyl ester. [, ]
Relevance: While not directly derived from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, this compound shares the core pyrazolo[3,4-d]pyrimidine structure. The presence of a tert-butyl ester group also connects it to the target compound, highlighting the use of tert-butyl moieties within this field of research. [, ]
Compound Description: This compound exhibits promising antiplasmodial activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. [] Notably, it demonstrates improved physicochemical properties, intestinal permeability (assessed via PAMPA model), and microsomal stability compared to the parent compound, Gamhepathiopine. []
Relevance: This compound belongs to the 4-amino-thieno[3,2-d]pyrimidine class, closely resembling the structure of 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. The presence of a tert-butyl group at the N2 position further reinforces their structural similarity. []
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Compound Description: This compound serves as a crucial starting material for synthesizing various 7-bromothieno[3,2-d]pyrimidines containing a piperazine unit, which are being explored as potential anticancer agents. [] It is synthesized from mercaptoacetic acid through a series of six reactions. []
Relevance: This compound is structurally very similar to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, differing only in the substituent at position 6 (bromine vs. tert-butyl). This highlights the use of halogens and bulky alkyl groups at position 6 for modulating the activity of thieno[3,2-d]pyrimidines. []
Compound Description: Compound 1t functions as an orally available positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1). [] It displays good potency, metabolic stability, and distribution to the spinal cord, the presumed site of action. [] In a neuropathic pain model induced by sciatic nerve chronic constriction injury (CCI) in humanized MRGPRX1 mice, 1t demonstrates efficacy in reducing behavioral heat hypersensitivity. []
Relevance: While possessing a different core structure (thieno[2,3-d]pyrimidine), this compound shares the key tert-butyl substituent at position 6 with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This highlights the importance of the tert-butyl group for potential biological activity in both thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. []
Compound Description: This compound exhibits potent inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a Mycobacterium tuberculosis clinical isolate N0145. [] It demonstrates ATP IC50 values ranging from 6 to 18 μM against all strains in the presence of Q203, a cytochrome bcc:aa3 (QcrB) inhibitor. [] Compound 19 holds promise as a chemical probe for investigating the function of mycobacterial Cyt-bd under various physiological conditions. []
Relevance: This compound belongs to the thieno[3,2-d]pyrimidin-4-amine class, closely related to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. Notably, it also incorporates a tert-butyl group, albeit as part of a phenethyl substituent at the N4 position, further linking it structurally to the target compound. []
Compound Description: TP4/2 acts as a low-molecular-weight allosteric agonist of the luteinizing hormone (LH)/human chorionic gonadotropin (hCG) receptor (LHCGR). [] It interacts with the LHCGR transmembrane allosteric site and demonstrates selective activation of intracellular effectors compared to gonadotropins. [] TP4/2 exhibits comparable steroidogenic effects to hCG in young adult, aging, and diabetic rats when administered over five days. [] Unlike hCG, TP4/2 does not inhibit LHCGR gene expression or hyperstimulate the testicular steroidogenesis system, instead promoting moderate increases in steroidogenic proteins gene expression and testosterone production. [] TP4/2 also shows improvements in spermatogenesis in aging and diabetic testes. []
Relevance: Though not directly derived from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, TP4/2 belongs to the broader class of thieno[2,3-d]pyrimidine derivatives and incorporates a tert-butyl group at the N position, emphasizing the structural significance of this moiety across various thienopyrimidine derivatives. []
Compound Description: This class of tricyclic aminonitriles is formed through a dimerization reaction followed by a pyrrole cyclization from 2-alkylthio-4-oxo-3-quinazolineacetonitriles. []
Relevance: Though structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, this group of compounds highlights the potential for cyclization reactions involving pyrimidine-containing structures, emphasizing the versatility of this chemical scaffold. []
Compound Description: This complex polyheterocyclic derivative is formed by annulation of a tetramate scaffold and exhibits antibacterial activity against some Gram-negative bacteria. []
Relevance: Despite significant structural differences, this compound showcases the presence of a tert-butyl group within a larger framework containing a pyrimidine ring, illustrating the frequent incorporation of this group in various biologically active heterocyclic systems, including 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. []
5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine
Compound Description: This compound forms a 1-D ladder polymer complex with Co(hfac)2. The complex exhibits interesting magnetic properties resulting from the interplay between the Co(II) ions and the aminoxyl radical. []
Relevance: This compound underscores the structural relevance of incorporating a tert-butyl group directly linked to a pyrimidine ring, similar to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This highlights the influence of the tert-butyl group on both chemical reactivity and potential biological activity in pyrimidine-containing compounds. []
Compound Description: TP03 is a low-molecular-weight allosteric agonist of the luteinizing hormone receptor (LHR). [, , , ] Studies in male rats show that TP03 effectively stimulates testosterone production and influences the expression of genes associated with steroidogenesis and the LHR. [, , , ] TP03's steroidogenic effect is particularly pronounced when administered intraperitoneally. [] In rats with type 2 diabetes, TP03 restores testicular steroidogenesis and spermatogenesis, with metformin showing greater efficacy in restoring spermatogenesis. [] Co-administration of metformin and TP03 enhances TP03's stimulatory effects on testosterone levels and the expression of steroidogenic genes in acute administration, but these effects are diminished in chronic administration. [] In rats with type 1 diabetes, TP03 potentiates the steroidogenic effects of low-dose hCG while maintaining its impact on the gene expression of the LH/hCG receptor and steroidogenesis enzymes in the testes. []
Relevance: TP03 is a member of the thieno[2,3-d]pyrimidine family and features a tert-butyl group at the N position, highlighting its structural similarity to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This further illustrates the prevalent use of tert-butyl substituents in designing biologically active thienopyrimidine derivatives. [, , , ]
Compound Description: This class of compounds is synthesized through a novel microwave-assisted route. [, ] These compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug, amicacin. [, ]
Relevance: Although structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds belong to a broader category of fused thienopyrimidine derivatives with potential biological activity. This emphasizes the diversity of chemical structures that can be accessed from thienopyrimidine scaffolds. [, ]
Compound Description: This is the first reported ruthenium(II) dicarbonyl complex attached to a peptide nucleic acid (PNA) monomer backbone. [] It exhibits stability under physiological conditions in the dark but releases CO upon illumination at 365 nm, classifying it as a PhotoCORM (photoactivatable CO releasing molecule). [] This complex holds potential for biosensing and biomedical applications. []
Relevance: This complex incorporates a tert-butyl group as part of the PNA monomer, linked to a pyrimidine ring, similar to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This connection highlights the versatility of tert-butyl-pyrimidine structures in various chemical and biological contexts. []
7-bromo-4-chlorothieno[3,2-d]pyrimidine or N-substituted 7-bromo-4-chloro-pyrrolo[3,2-d]pyrimidine
Compound Description: These compounds are used as starting materials in the synthesis of novel pyrimidine derivatives that act as diacylglycerol O-acyltransferase type 1 (DGAT1) inhibitors. [] These inhibitors hold potential as therapeutic agents for treating obesity and type 2 diabetes. []
Relevance: These compounds share the core thieno[3,2-d]pyrimidine structure with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, differing in the substituent at position 6 (bromine vs. tert-butyl) and the presence of a chlorine atom at position 4. The pyrrolo[3,2-d]pyrimidine derivative also highlights the structural similarity between thieno- and pyrrolo- fused pyrimidines. []
Compound Description: TP-21 is a novel thienopyrimidine derivative that acts as an agonist of the LH receptor. [] It stimulates adenylyl cyclase activity in rat testicular membranes and increases testosterone levels in male rats upon administration. []
Relevance: TP-21 shares the thieno[2,3-d]pyrimidine core structure with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine and also features a tert-butyl substituent at the N position. This emphasizes the importance of the tert-butyl group and the thienopyrimidine scaffold in the design of LH receptor agonists. []
Compound Description: TP-22 is another thienopyrimidine derivative designed as an LH receptor agonist. [] Similar to TP-21, it stimulates adenylyl cyclase activity in rat testicular membranes and increases testosterone levels in male rats. []
Relevance: TP-22 shares the thieno[2,3-d]pyrimidine core structure with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine and also incorporates a tert-butyl group. Its structural similarity to TP-21 and the target compound emphasizes the structural features necessary for LH receptor agonist activity within the thienopyrimidine class. []
Compound Description: TP-23 is a thienopyrimidine derivative and a potent stimulator of testosterone synthesis and secretion. [] It acts as an LH receptor agonist and demonstrates high efficacy in increasing testosterone levels in male rats compared to other thienopyrimidine derivatives. []
Relevance: TP-23 possesses the thieno[2,3-d]pyrimidine core structure and a tert-butyl group, highlighting its structural similarity to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. The high activity of TP-23 as an LH receptor agonist further reinforces the importance of these structural features in the design of therapeutic agents targeting the reproductive system. []
Compound Description: Compound 1 is a thienopyrimidine derivative that acts as an allosteric agonist of the LH receptor. [] It stimulates adenylyl cyclase (AC) activity in plasma membrane fractions isolated from rat testes and ovaries. []
Relevance: Compound 1 shares the thieno[2,3-d]pyrimidine core structure and a tert-butyl group at the N position with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This, along with its ability to activate the LH receptor, underscores the significance of these structural features in regulating reproductive function. []
Compound Description: Compound 2 is another thienopyrimidine derivative that acts as an allosteric agonist of the LH receptor. [] Similar to Compound 1, it stimulates adenylyl cyclase activity in plasma membrane fractions isolated from rat testes and ovaries. [] Compound 2 exhibits higher efficacy compared to Compound 1. []
Relevance: Compound 2 also shares the thieno[2,3-d]pyrimidine core structure and a tert-butyl group at the N position with 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. Its enhanced activity compared to Compound 1 suggests that modifications to the phenyl substituent can modulate the potency of these LH receptor agonists. []
Compound Description: This compound is a crucial intermediate in the synthesis of palbociclib, a drug used to treat breast cancer. [] It undergoes acid-catalyzed conversion of the vinyl ether group to a carbonyl group, forming a key intermediate en route to palbociclib. []
Relevance: Although structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, this compound showcases the presence of a tert-butyl ester group within a complex pyrimidine-containing framework. This emphasizes the common use of tert-butyl protecting groups in multistep syntheses of pharmaceuticals, including those related to the target compound. []
5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate
Compound Description: These compounds are novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, respectively, synthesized from the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. [] The pyrido[2,3-d]pyrimidine derivative holds potential for the synthesis of new biologically active compounds. []
Relevance: While structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds highlight the versatility of pyrimidine derivatives as building blocks for diverse heterocyclic systems, including fused pyrimidines like those in the target compound. []
Compound Description: LP-805 is a potent vasodilator that activates ATP-sensitive K+ channels in smooth muscle cells and stimulates the release of endothelium-derived relaxing factor (EDRF). [] It induces vasorelaxation primarily through these two mechanisms. []
Relevance: Though structurally different from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, LP-805 incorporates a tert-butyl group into a fused heterocyclic system containing a pyrimidine ring. This connection emphasizes the diverse pharmacological activities achievable through modifications of pyrimidine-containing compounds, often incorporating tert-butyl moieties. []
Compound Description: This compound is a β-aminopyrrole derivative synthesized via a sequence of reactions involving intramolecular addition of an enamine to a cyano group. []
Relevance: This compound showcases the use of a tert-butyl protecting group in the synthesis of heterocyclic compounds, similar to the use of a tert-butyl group in 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This connection highlights the shared synthetic methodologies employed in the preparation of diverse heterocyclic systems. []
Compound Description: This compound acts as a selective inhibitor of carbonyl reductase 1 (CBR1), enabling discrimination between CBR1 and aldo-keto reductase 1C3 (AKR1C3) in studies investigating doxorubicin metabolism. []
Relevance: This compound, while not a thienopyrimidine, shares the structural feature of a tert-butyl group directly attached to a pyrimidine ring, similar to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. This emphasizes the importance of the tert-butyl moiety for potential biological activity in pyrimidine-containing compounds, even across different heterocyclic systems. []
Compound Description: These compounds are precursors to ethyl 5-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, synthesized via protection of the amino group and subsequent cyclization. []
Relevance: These compounds are structurally similar to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, featuring a pyrimidine ring with substituents at positions 4 and 6. The cyclization reaction to form pyrrolo[2,3-d]pyrimidines further highlights the synthetic versatility of pyrimidine derivatives in accessing diverse heterocyclic systems, similar to the thieno[3,2-d]pyrimidine core of the target compound. []
2′-deoxy-D-threo-tubercidin (1b) and 2′,3′-dideoxy-3′-fluorotubercidin (2)
Compound Description: These are sugar-modified tubercidin derivatives synthesized using a 2′-deoxy-3′-oxoribofuranoside intermediate. [] Conformational studies reveal distinct sugar puckering preferences for these compounds. []
Relevance: Although structurally different from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds share the pyrrolo[2,3-d]pyrimidine core found in tubercidin. This connection highlights the broad spectrum of chemical modifications possible within pyrimidine-containing structures, including those with fused heterocyclic rings, similar to the target compound. []
2,4-diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine, 2-amino-3,4-dihydro-6-(hydroxymethyl)-4-oxopyrido[2,3-d]pyrimidine, and 2-amino-6-(bromomethyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine
Compound Description: These compounds are key intermediates in the multistep synthesis of 10-thia-5-deazafolic acid, a folate analogue. [] The successful synthesis of the bromomethyl compound represents a significant achievement in accessing this challenging intermediate. []
Relevance: Although structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds are part of the pyrido[2,3-d]pyrimidine class, highlighting the diversity of chemical structures and potential biological activities achievable within the broader family of fused pyrimidine derivatives. []
Compound Description: These novel bisphosphonate derivatives are synthesized via the Pudovic reaction and involve a rearrangement from P(III) to P(V) state. []
Relevance: While structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds highlight the use of tert-butyl substituents in a different chemical context, emphasizing the prevalence of this group in the development of diverse compounds with potential biological activity. []
Compound Description: These compounds represent novel antifolates featuring a 6-5 fused ring system (6,7-dihydrocyclopenta[d]pyrimidine). [] They are designed by modifying the heterocycle and bridge regions of the folate molecule. [] Compounds 3a and 3b exhibit potent dihydrofolate reductase inhibition and cell growth inhibition against various tumor cell lines. []
Relevance: Though structurally distinct from 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine, these compounds emphasize the diversity of biological activities achievable by incorporating a pyrimidine ring into fused heterocyclic systems, similar to the thieno[3,2-d]pyrimidine core of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.